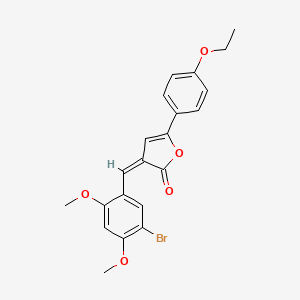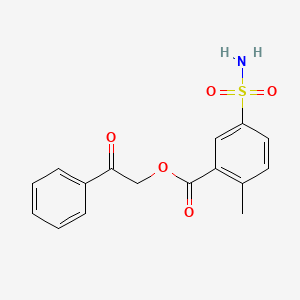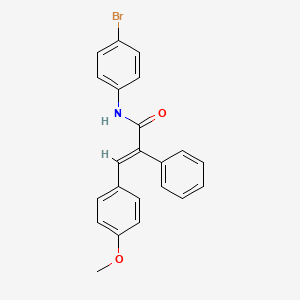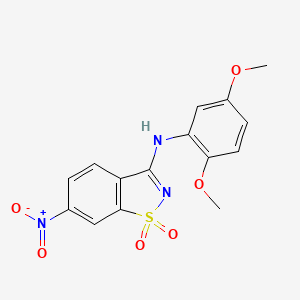
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research. This compound is also known as bromo-substituted chalcone and has gained significant attention due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to exhibit significant biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the Akt/mTOR signaling pathway. This compound has also been found to exhibit anti-inflammatory and antioxidant properties. In agriculture, this compound enhances the growth of various crops and has shown promising results as a natural insecticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. This compound has also been found to exhibit significant biochemical and physiological effects. However, the limitations of using this compound include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. In medicine, further studies are needed to explore the potential of this compound as an anti-cancer agent. In agriculture, research is needed to optimize the use of this compound as a plant growth regulator and natural insecticide. In material science, this compound can be further explored for its potential as a precursor for the synthesis of various functional materials.
Synthesemethoden
The synthesis of 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction takes place via the Claisen-Schmidt condensation reaction and yields the desired chalcone. The chalcone is then cyclized using a Lewis acid catalyst such as aluminum chloride to form the furanone ring. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound has also been studied for its anti-inflammatory and antioxidant properties.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. It has been found to enhance the growth of various crops such as tomato, cucumber, and rice. This compound has also been studied for its insecticidal properties and has shown promising results as a natural insecticide.
In material science, this compound has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
Eigenschaften
IUPAC Name |
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-26-16-7-5-13(6-8-16)19-11-15(21(23)27-19)9-14-10-17(22)20(25-3)12-18(14)24-2/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJLXIFIODEOT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5132392.png)
![3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B5132398.png)

![dibenzyl[2-(diphenylphosphoryl)propyl]oxophosphine](/img/structure/B5132414.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)
